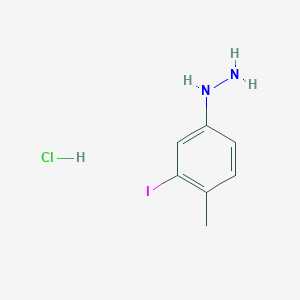

(3-Iodo-4-methylphenyl)hydrazine hydrochloride

CAS No.:

Cat. No.: VC15787385

Molecular Formula: C7H10ClIN2

Molecular Weight: 284.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10ClIN2 |

|---|---|

| Molecular Weight | 284.52 g/mol |

| IUPAC Name | (3-iodo-4-methylphenyl)hydrazine;hydrochloride |

| Standard InChI | InChI=1S/C7H9IN2.ClH/c1-5-2-3-6(10-9)4-7(5)8;/h2-4,10H,9H2,1H3;1H |

| Standard InChI Key | RQDQYMOBVYPXGD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)NN)I.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(3-Iodo-4-methylphenyl)hydrazine hydrochloride consists of a benzene ring substituted with an iodine atom at position 3, a methyl group at position 4, and a hydrazine group (-NH-NH₂) protonated as a hydrochloride salt. The IUPAC name, (3-iodo-4-methylphenyl)hydrazine hydrochloride, reflects this arrangement . Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀ClIN₂ |

| Molecular Weight | 284.52 g/mol |

| Canonical SMILES | CC1=C(C=C(C=C1)NN)I.Cl |

| InChI Key | RQDQYMOBVYPXGD-UHFFFAOYSA-N |

| PubChem CID | 154704347 |

The hydrochloride salt enhances stability and solubility in polar solvents, critical for laboratory handling .

Spectroscopic and Computational Data

The compound’s topological polar surface area (38.1 Ų) and hydrogen bond donor/acceptor counts (3/2) predict moderate permeability, aligning with its role as an intermediate rather than a drug candidate . Computational analyses using PubChem tools reveal:

-

Rotatable bond count: 1 (indicating conformational flexibility at the hydrazine group)

-

Heavy atom count: 11

These properties guide purification strategies, such as column chromatography with petroleum ether/ethyl acetate mixtures .

Synthesis and Reactivity

Reactivity in Heterocyclic Synthesis

Hydrazine derivatives are pivotal in constructing nitrogen-containing heterocycles. For example, aryl hydrazine hydrochlorides undergo cyclocondensation with ketones to form carbazoles, as demonstrated in metal-free, one-pot syntheses . A generalized reaction pathway involves:

-

Hydrazone Formation: Reaction with cyclohexanones to generate hydrazones.

-

Aromatization: Acid-mediated cyclization and dehydrogenation to yield carbazoles .

The iodine atom in (3-iodo-4-methylphenyl)hydrazine hydrochloride may direct electrophilic substitution or participate in cross-coupling reactions, expanding its utility in creating functionalized heterocycles.

Applications in Pharmaceutical Research

Drug Discovery Intermediates

The compound serves as a precursor for biologically active molecules, including:

-

Indoles: Neurotransmitter analogs and kinase inhibitors.

In one study, phenylhydrazine hydrochlorides facilitated carbazole synthesis under green chemistry conditions, achieving yields up to 74% . Substituted derivatives like (3-iodo-4-methylphenyl)hydrazine hydrochloride could enable access to iodinated carbazoles, which are valuable in radiopharmaceuticals.

Recent Research Developments

Green Chemistry Applications

A 2025 study highlighted aryl hydrazine hydrochlorides in solvent-free carbazole synthesis, reducing reliance on transition metal catalysts . This aligns with sustainable chemistry goals, though iodine’s role in such reactions remains underexplored.

Structural Analogs and SAR Studies

Comparative analyses of halogenated hydrazines reveal that iodine substituents improve metabolic stability compared to chloro or bromo analogs, making them preferable in prodrug design. Further structure-activity relationship (SAR) studies could optimize pharmacokinetic profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume